molecular formula C10H15NOS B1422209 (1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine CAS No. 1310426-26-6

(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine

Cat. No.: B1422209
CAS No.: 1310426-26-6
M. Wt: 197.3 g/mol
InChI Key: YOECCLZXTDYJSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The titled compound was purified using flash column chromatography and separated as a dark yellow powder .


Molecular Structure Analysis

The molecular structure of “(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom. The exact mass is 169.05613515 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.3 g/mol. The compound was separated as a dark yellow powder during its synthesis .

Scientific Research Applications

Synthesis and Chemical Transformations

  • One Pot Synthesis of Tetrasubstituted Thiophenes

    The compound has been utilized in a one-pot synthesis method to create tetrasubstituted thiophenes through a [3+2] annulation strategy. This method emphasizes the efficiency and economic benefits of synthesizing dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, showcasing the compound's role in facilitating complex chemical transformations (S. N. Sahu et al., 2015).

  • Novel Derivatives and Anticonvulsant Activity

    Research into derivatives of thienopyrimidines has demonstrated the compound's utility in synthesizing new pyrano(thiopyrano)[4′,3′:4,5]thieno[2,3-d]pyrimidines with significant anticonvulsant activity. This synthesis process involves interactions with benzoylisothiocyanate, leading to ureido derivatives with potential pharmacological applications (A. Oganisyan et al., 2001).

  • Photovoltaic Device Applications

    The compound's structural features contribute to the synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers. These copolymers have been evaluated for their photovoltaic performance, indicating the compound's potential in the development of energy-related applications (Erjun Zhou et al., 2010).

  • Neurotropic Activities

    Investigations into the neurotropic properties of synthesized compounds involving this chemical structure have identified several with anticonvulsant activity and sedative properties. This research showcases the potential for developing new therapeutic agents targeting neurological disorders (E. Paronikyan et al., 2010).

  • Antimicrobial Activity

    The synthesis of polyheterocyclic compounds incorporating this structure has led to the discovery of compounds with notable antimicrobial activity. This highlights the compound's role in contributing to the development of new antibacterial agents (S. Sirakanyan et al., 2019).

Properties

IUPAC Name

(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-6-8-3-4-12-9(5-11)10(8)7(2)13-6/h9H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOECCLZXTDYJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCOC(C2=C(S1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Reactant of Route 3
(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Reactant of Route 4
(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Reactant of Route 5
(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Reactant of Route 6
(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine

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